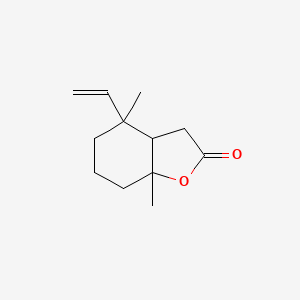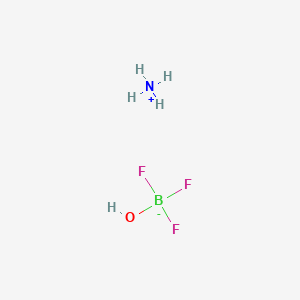![molecular formula C₁₇H₂₅NO₂ B1145275 (±)-1'-(2-Aminoethyl)-3',4'-dihydro-7'-methoxy-spiro[cyclopentane-1,2'(1'H)-naphthalen]-1'-ol CAS No. 51491-10-2](/img/no-structure.png)
(±)-1'-(2-Aminoethyl)-3',4'-dihydro-7'-methoxy-spiro[cyclopentane-1,2'(1'H)-naphthalen]-1'-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of spiro compounds characterized by their spirocyclic structure, where two rings are connected through a single shared atom. These compounds are of interest in various fields, including medicinal chemistry and material science, due to their unique chemical and physical properties.
Synthesis Analysis
Spiro compounds are synthesized through various methods, including one-step synthesis from substituted naphthalen-1-ols and specific reactants, such as ethyl 2,3-dibromopropanoate (Arrault et al., 2002). These methods often involve intramolecular cyclization reactions to form the spiro linkage, highlighting the complexity and specificity required in the synthesis of spiro compounds.
Molecular Structure Analysis
The molecular structure of spiro compounds, including the target molecule, is analyzed through various techniques such as X-ray structural analysis. This analysis confirms the spirocyclic nature and provides detailed insights into the stereochemistry and molecular conformations (Arrault et al., 2002).
Chemical Reactions and Properties
Spiro compounds exhibit a range of chemical reactions, including electrophilic cyclization, which can lead to the formation of new spiroconjugated molecules (Chen et al., 2013). These reactions are crucial for functionalizing the spiro compounds and enhancing their properties for specific applications.
Applications De Recherche Scientifique
Synthesis and Chemical Applications
Synthesis of Naphthalene Derivatives
The synthesis routes for naphthalene derivatives, including photocatalytic oxidation and cyclization processes, are critical in the development of eco-friendly and efficient methodologies. These synthetic approaches facilitate the creation of complex molecules with potential applications in drug development and materials science (Zhang You-lan, 2005).
Biological Activities and Medicinal Chemistry
Spirocyclic Derivatives as Antioxidants
Spirocyclic compounds, including those related to the compound of interest, exhibit significant antioxidant activities, which are crucial in the development of therapeutics for diseases associated with oxidative stress. This research underscores the therapeutic potential of spirocyclic derivatives in addressing a range of oxidative stress-related conditions (Karen Acosta-Quiroga et al., 2021).
Applications in Material Science
Plastic Scintillators
The integration of naphthalene derivatives into plastic scintillators demonstrates the versatility of these compounds in enhancing material properties such as scintillation efficiency and thermal stability. This application highlights the intersection of organic synthesis and materials science, offering insights into the design of advanced materials for radiation detection (V. N. Salimgareeva & S. Kolesov, 2005).
Propriétés
Numéro CAS |
51491-10-2 |
|---|---|
Nom du produit |
(±)-1'-(2-Aminoethyl)-3',4'-dihydro-7'-methoxy-spiro[cyclopentane-1,2'(1'H)-naphthalen]-1'-ol |
Formule moléculaire |
C₁₇H₂₅NO₂ |
Poids moléculaire |
275.39 |
Synonymes |
1’-(2-Aminoethyl)-3’,4’-dihydro-7’-methoxy-spiro[cyclopentane-1,2’(1’H)-naphthalen]-1’-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1r,2s,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane](/img/structure/B1145208.png)